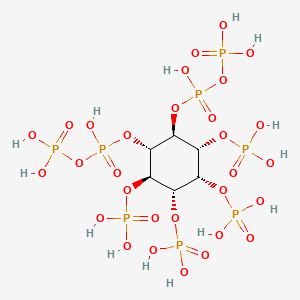
Bisdiphosphoinositol tetrakisphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-bis(diphospho)-1D-myo-inositol tetrakisphosphate is a 1D-myo-inositol bis(diphosphate) tetrakisphosphate having the two diphospho groups located at positions 5 and 6. It has a role as a Saccharomyces cerevisiae metabolite.
科学研究应用
Cellular Signaling Mechanisms
Bis-diphosphoinositol tetrakisphosphate is involved in several signaling pathways, particularly those related to the regulation of calcium ions and cyclic nucleotides. It has been shown to modulate the turnover of other inositol phosphates, suggesting its role as a signaling molecule that can influence various physiological responses.
Case Study: Regulation by Cyclic Nucleotides
Research indicates that the metabolism of bis-diphosphoinositol tetrakisphosphate is regulated by β2-adrenergic receptors through a cAMP-mediated pathway. In studies using DDT1 MF-2 smooth muscle cells, it was observed that stimulation with isoproterenol led to a significant decrease in cellular levels of bis-diphosphoinositol tetrakisphosphate, highlighting its role in adrenergic signaling pathways. Specifically, isoproterenol reduced levels by 25% within 5 minutes and up to 71% after 60 minutes of treatment .
Synthesis and Metabolism
The synthesis and metabolism of bis-diphosphoinositol tetrakisphosphate have been extensively studied to understand its biological functions better. Techniques such as high-performance liquid chromatography have been employed to elucidate its metabolic pathways.
Synthesis Techniques
Recent advancements have allowed for the synthesis of enantiomerically pure forms of bis-diphosphoinositol tetrakisphosphate. This synthesis involves complex chemical transformations including P-anhydride formation, which enhances the understanding of its structural and functional properties .
Role in Disease Mechanisms
Research has begun to explore the implications of bis-diphosphoinositol tetrakisphosphate in various diseases, particularly those involving dysregulation of cellular signaling pathways.
Case Study: Cancer Research
In cancer biology, bis-diphosphoinositol tetrakisphosphate has been implicated in the regulation of cell proliferation and apoptosis. Its high charge density and ability to interact with various signaling proteins suggest it could be a target for therapeutic interventions aimed at restoring normal signaling pathways disrupted in cancerous cells .
Potential Therapeutic Applications
Given its regulatory roles in cellular signaling, bis-diphosphoinositol tetrakisphosphate presents potential therapeutic applications:
- Cardiovascular Diseases : Its modulation of smooth muscle cell contraction could be leveraged for developing treatments for hypertension or other vascular disorders.
- Neurodegenerative Disorders : Understanding its role in neuronal signaling may lead to insights into therapies for diseases like Alzheimer's or Parkinson's.
Data Table: Summary of Key Research Findings
化学反应分析
1.1. Desymmetrization and Bidirectional Phosphitylation
The first enantioselective synthesis of InsP₈ was achieved using a C₂-symmetric P-amidite to desymmetrize myo-inositol derivatives . Key steps include:
-
Phosphitylation : Introduction of phosphate groups at positions 1,3,4,6 using the chiral auxiliary.
-
Bidirectional P-Anhydride Formation : A one-pot reaction combining 16 chemical transformations to install the two diphosphate groups at positions 1 and 5 (or 3 and 5 for the 3,5-(PP)₂ isomer) .
1.2. Key Reaction Conditions
The stereochemistry was confirmed via X-ray crystallography after soaking enantiomers into crystals of human diphosphoinositol pentakisphosphate kinase 2 .
2.2. Substrate Cycles and Phosphatase Activity
-
Phosphatases :
| Substrate | Enzyme | Sensitivity to F⁻ | Product |
|---|---|---|---|
| PP-InsP₅ | High-affinity phosphatase | 0.03 mM | InsP₆ + Pi |
| InsP₈ | Low-affinity phosphatase | 1.4 mM | PP-InsP₅ + Pi |
3.1. cAMP-Dependent Turnover
In DDT1 MF-2 smooth muscle cells, β₂-adrenergic receptor activation (e.g., by isoproterenol) reduces InsP₈ levels by 71% within 60 minutes . This process:
-
Requires cAMP (EC₅₀ = 14.7 μM for Bt₂cAMP) but is independent of protein kinases A/G .
-
Involves enhanced InsP₈ dephosphorylation or reduced synthesis .
3.2. Specificity of Regulation
-
Isoproterenol (1 μM) selectively decreases InsP₈ without affecting InsP₅, InsP₆, or other diphosphoinositols .
-
Bradykinin (activator of phospholipase C) has no effect on InsP₈ levels .
4.1. Kinase Structural Insights
The kinase domain of diphosphoinositol pentakisphosphate kinase 2 accommodates InsP₈ via a surface-binding mode, avoiding steric clashes from its dense phosphate groups . This interaction is critical for InsP₈’s role in cellular signaling.
Functional Implications
属性
CAS 编号 |
208107-61-3 |
|---|---|
分子式 |
C6H20O30P8 |
分子量 |
820 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4R,5S,6R)-2-[hydroxy(phosphonooxy)phosphoryl]oxy-3,4,5,6-tetraphosphonooxycyclohexyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H20O30P8/c7-37(8,9)29-1-2(30-38(10,11)12)4(32-40(16,17)18)6(34-44(27,28)36-42(22,23)24)5(3(1)31-39(13,14)15)33-43(25,26)35-41(19,20)21/h1-6H,(H,25,26)(H,27,28)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1-,2+,3-,4-,5+,6+/m1/s1 |
InChI 键 |
GXPFHIDIIMSLOF-YORTWTKJSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
手性 SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
规范 SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















